molecular formula C11H7Cl2FN2O B067814 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one CAS No. 175135-46-3

4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one

Cat. No.: B067814
CAS No.: 175135-46-3
M. Wt: 273.09 g/mol
InChI Key: KXXLLZDAGSQFED-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 4,5-dichloropyridazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Material Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-(2-chlorobenzyl)pyridazine-3(2H)-one: Similar in structure but with a chlorine atom instead of a fluorine atom.

    4,5-Dichloro-2-(2-methylbenzyl)pyridazine-3(2H)-one: Similar in structure but with a methyl group instead of a fluorine atom.

    4,5-Dichloro-2-(2-nitrobenzyl)pyridazine-3(2H)-one: Similar in structure but with a nitro group instead of a fluorine atom.

Uniqueness

4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4,5-dichloro-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2FN2O/c12-8-5-15-16(11(17)10(8)13)6-7-3-1-2-4-9(7)14/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXLLZDAGSQFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=C(C=N2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371629
Record name 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-46-3
Record name 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175135-46-3
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